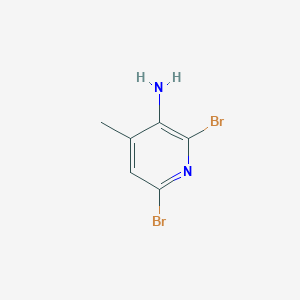

2,6-Dibromo-4-methylpyridin-3-amine

Vue d'ensemble

Description

2,6-Dibromo-4-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C6H6Br2N2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-methylpyridin-3-amine typically involves the bromination of 4-methylpyridin-3-amine. One common method is the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dibromo-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products:

Oxidation Products: Oxidized derivatives of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

2,6-Dibromo-4-methylpyridin-3-amine serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can participate in various reactions, including:

- Suzuki Coupling Reactions : It can be utilized to synthesize novel pyridine derivatives through palladium-catalyzed cross-coupling reactions .

- Formation of Heterocycles : The compound can act as a precursor for synthesizing other heterocyclic compounds.

Research indicates that this compound exhibits notable antimicrobial and anticancer properties :

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The bromine substituents enhance its ability to interact with DNA or proteins involved in proliferation pathways .

Pharmaceutical Development

The compound is explored as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and microbial infections. Its unique reactivity allows for modifications that enhance therapeutic efficacy .

Material Science

In material science, this compound is investigated for its potential applications in creating advanced materials such as:

- Liquid Crystals : Its properties make it suitable for use as a chiral dopant in liquid crystal displays.

- Polymers and Coatings : The compound's reactivity allows it to be incorporated into polymers that offer improved durability and resistance to environmental factors .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of various brominated pyridine derivatives demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to its analogs. This highlights its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. Further research is ongoing to elucidate the specific molecular pathways involved in its action.

Mécanisme D'action

The mechanism of action of 2,6-Dibromo-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and the pyridine ring play crucial roles in its binding affinity and specificity. The compound’s electronic properties, influenced by the bromine substituents, are key to its reactivity and interaction with molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dibromo-6-methylpyridin-3-amine

- 2-Bromo-4-methylpyridin-3-amine

- 4-Methylpyridin-3-amine

Uniqueness

2,6-Dibromo-4-methylpyridin-3-amine is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and potential applications. Compared to its analogs, this compound offers distinct advantages in terms of its ability to participate in selective chemical reactions and its utility in synthesizing complex molecules.

Activité Biologique

2,6-Dibromo-4-methylpyridin-3-amine is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_6Br_2N_2. The presence of bromine atoms at positions 2 and 6 significantly influences the electronic properties of the molecule, enhancing its binding affinity to biological targets. The amino group at position 3 plays a crucial role in the compound's reactivity and potential interactions with enzyme active sites.

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is facilitated by the electronic effects of the bromine substituents which enhance the compound's specificity and affinity towards certain molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Binding Interactions: The amino group allows for hydrogen bonding with target proteins, while bromine atoms can participate in halogen bonding interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have reported significant antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic processes.

- Anticancer Properties: Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on different cancer cell lines, showing promise as a potential therapeutic agent .

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. For instance, it has shown effectiveness against proteases involved in viral replication .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Notable Research Findings:

- Antimicrobial Studies: A study demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

- Cytotoxicity Assays: In vitro assays indicated that the compound induced apoptosis in cancer cell lines by upregulating pro-apoptotic genes such as p53 and Bax .

- Molecular Docking Studies: Computational analyses revealed favorable binding interactions between the compound and target proteins associated with cancer progression, supporting its potential as a lead compound for drug development .

Propriétés

IUPAC Name |

2,6-dibromo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAWLPRARGYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560033 | |

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126354-83-4 | |

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.